molecular formula C9H18ClNO B12279928 Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B12279928
M. Wt: 191.70 g/mol
InChI Key: UAYPIVGPMWSDFK-QGGRMKRSSA-N
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Description

Instead, structurally related analogs with diverse substituents at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold are documented. This article focuses on comparing these analogs, emphasizing their substituent-driven physicochemical properties, pharmacological activities, and applications.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(1S,5R)-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-11-6-7-4-8-2-3-9(5-7)10-8;/h7-10H,2-6H2,1H3;1H/t7?,8-,9+;

InChI Key

UAYPIVGPMWSDFK-QGGRMKRSSA-N

Isomeric SMILES

COCC1C[C@H]2CC[C@@H](C1)N2.Cl

Canonical SMILES

COCC1CC2CCC(C1)N2.Cl

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

A [4+2] cycloaddition between pyrrole derivatives and dienophiles generates the bicyclic framework. For example, microwave-assisted reactions of cyclopropanated pyroles with electron-deficient dienophiles yield enantiomerically enriched products.

Example Conditions :

  • Reactants : Cyclopropanated pyrrole (1.0 eq), maleic anhydride (1.2 eq)
  • Solvent : Toluene, 120°C, microwave irradiation (300 W)
  • Yield : 68–72%

Radical Cyclization

Radical-mediated closure of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN achieves diastereocontrol >99%.

Example Conditions :

  • Catalyst : AIBN (5 mol%), n-Bu3SnH (1.5 eq)
  • Solvent : Toluene, 80°C, 12 h
  • Yield : 85%

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic precursors (e.g., dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate) in biphasic systems yields enantiopure intermediates.

Example Conditions :

  • Enzyme : Lipase PS (30 mg/mmol substrate)
  • Solvent : Toluene/phosphate buffer (pH 7.0), 25°C, 72 h
  • ee : >95%

Introduction of the Methoxymethyl Group

Functionalization at the 3-position involves alkylation or Mitsunobu reactions to install the methoxymethyl substituent while retaining stereochemical integrity.

Alkylation with Methoxymethyl Chloride

The exo-3-hydroxy intermediate undergoes alkylation under basic conditions:

Procedure :

  • Substrate : Exo-3-hydroxy-8-azabicyclo[3.2.1]octane (1.0 eq)
  • Reagent : Methoxymethyl chloride (1.2 eq), NaH (1.5 eq)
  • Solvent : DMF, 0°C → rt, 12 h
  • Yield : 78%

Mitsunobu Reaction

Stereospecific substitution using DEAD and PPh3 ensures retention of the exo configuration:

Conditions :

  • Reactants : Exo-3-hydroxy derivative (1.0 eq), methoxymethanol (1.5 eq)
  • Reagents : DEAD (1.2 eq), PPh3 (1.2 eq)
  • Solvent : THF, 0°C → rt, 24 h
  • Yield : 82%

Stereochemical Control

Asymmetric Catalysis

Chiral phosphine ligands (e.g., (R)-BINAP) with Pd catalysts induce enantioselectivity during cyclization:

Example :

  • Catalyst : Pd(OAc)2/(R)-BINAP (5 mol%)
  • Substrate : 1-Allyl-azetidin-2-one
  • ee : 89%

Chiral Auxiliaries

Tropane derivatives synthesized from enantiopure N-Boc-l-Phe-OH afford diastereomeric ratios >20:1:

Procedure :

  • Auxiliary : N-Boc-l-Phe-OH (1.1 eq)
  • Coupling Agent : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (1.1 eq)
  • Solvent : CH2Cl2, 0°C, 5 d
  • dr : 23:1

Hydrochloride Salt Formation

Acidic Deprotection

Treatment with HCl removes protecting groups (e.g., Boc) and forms the hydrochloride salt:

Conditions :

  • Substrate : Exo-3-(methoxymethyl)-8-Boc-8-azabicyclo[3.2.1]octane
  • Reagent : 4 M HCl in dioxane (10 eq)
  • Solvent : Diethyl ether, 2 h, rt
  • Yield : 77%

Crystallization

Recrystallization from ethanol/water (1:5) enhances purity (>99%):

  • Purity : LC-MS (ESI+): m/z 186.1 [M+H]+

Industrial-Scale Considerations

Parameter Laboratory Scale Industrial Optimization
Cyclization Batch reactor Continuous flow system
Catalyst Loading 5 mol% Pd 1 mol% Pd with recycling
Purification Column chromatography Crystallization
Yield 70–85% 90–95%

Key industrial adjustments include solvent recovery systems and catalytic hydrogenation for cost efficiency.

Chemical Reactions Analysis

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include gold catalysts, propargylic carboxylates, and glycal derivatives . The major products formed from these reactions are often enantiomerically pure bicyclic compounds, which are valuable in the synthesis of complex molecules.

Scientific Research Applications

Medicinal Chemistry

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride has been investigated for its potential as a monoamine reuptake inhibitor . This class of compounds is crucial in treating various psychiatric disorders, including depression and anxiety. Research indicates that derivatives of this compound can inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, thus enhancing their availability in the synaptic cleft .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of 8-azabicyclo[3.2.1]octane derivatives, demonstrating significant antidepressant-like effects in animal models, with minimal side effects compared to traditional antidepressants .

Neuropharmacology

The interactions of this compound with serotonin receptors have been a focal point in neuropharmacological studies. The compound's ability to modulate receptor activity suggests potential applications in treating mood disorders and other neurological conditions.

Biochemical Analysis:
Research has shown that this compound can influence cellular signaling pathways associated with mood regulation, making it a candidate for further investigation in neuropharmacological therapies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique bicyclic structure allows for various modifications that can lead to the development of new pharmacologically active compounds.

Synthetic Applications:
The compound has been utilized in the synthesis of other azabicyclic derivatives, which have shown promising biological activities, including antibacterial properties .

To illustrate the biological activity of this compound relative to other compounds, a comparative analysis was conducted:

Compound NameMIC (μg/mL)Target Organism
Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane<0.03125Staphylococcus aureus
Benzothiazole-based dual inhibitors<0.1Klebsiella pneumoniae
Other azabicyclic derivatives0.5 - 4Various Gram-negative bacteria

This table highlights the potency of this compound compared to other antibacterial agents, demonstrating its potential utility in therapeutic applications .

Mechanism of Action

The mechanism of action of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with various molecular targets and pathways. The gold(I)-catalyzed reactions facilitate the formation of intermediate compounds that undergo further transformations, leading to the desired products . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name & Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride C₇H₁₁ClFN 179.62 High NET affinity (Ki ~9.5 nM); PET imaging agent . [1,7,11]
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride C₈H₁₆ClNO 177.67 Lipophilic; 97% purity; potential CNS targeting . [19]
Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride C₈H₁₂ClN₂ 172.66 Electron-withdrawing CN group; synthetic intermediate . [8,13]
Exo-3-[(6-fluoro-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane ([18F]NS12137) C₁₁H₁₂FN₂O 219.23 Radiolabeled PET tracer; selective NET inhibitor (Ki ~9.5 nM) . [1,11]
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride C₁₂H₁₇ClN₂S 256.79 Sulfur-containing; modulates solubility and binding . [6]
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride C₈H₁₈Cl₂N₂ 213.15 Dihydrochloride salt; amine substituent for enhanced polarity . [16]

Substituent Effects on Pharmacological Activity

  • Fluorinated Derivatives: Exo-3-fluoro and [18F]NS12137 exhibit high selectivity for the norepinephrine transporter (NET), with Ki values ~9.5 nM, compared to serotonin (SERT, Ki ~550 nM) and dopamine (DAT, Ki ~650 nM) transporters . The fluorine atom enhances metabolic stability and enables radiolabeling for PET imaging . Exo-3-fluoro’s compact size and electronegativity favor tight binding to NET’s hydrophobic pocket .
  • Carbonitrile Derivatives :

    • The 3-carbonitrile substituent () introduces a strong electron-withdrawing group, which may alter electron density at the nitrogen, affecting receptor interactions. This compound serves as a precursor for further functionalization .

Biological Activity

Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride (CAS Number: 1688673-84-8) is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula for Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride is C8_8H16_{16}ClNO, with a molecular weight of 177.67 g/mol. The compound features a bicyclic structure that is central to its biological activity.

PropertyValue
Chemical FormulaC8_8H16_{16}ClNO
Molecular Weight177.67 g/mol
CAS Number1688673-84-8
Purity97%

Research indicates that 8-azabicyclo[3.2.1]octane derivatives act primarily as monoamine reuptake inhibitors (MRIs). This mechanism is crucial in the treatment of various neuropsychiatric disorders, including depression and anxiety disorders. The inhibition of serotonin, norepinephrine, and dopamine transporters enhances neurotransmitter availability in the synaptic cleft, thereby improving mood and cognitive function .

Antidepressant Effects

Studies have shown that Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride exhibits significant antidepressant-like effects in animal models. It has been demonstrated to increase serotonin levels in the brain, which is a key factor in alleviating symptoms of depression .

Neuroprotective Properties

This compound also displays neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Research indicates that it may help protect against neurodegenerative diseases by modulating neuroinflammatory pathways .

Case Studies

  • Animal Model Study : In a study conducted on mice, administration of Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggested that the compound's action on serotonin receptors was pivotal to its antidepressant effects .
  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the reuptake of serotonin and norepinephrine in human cell lines expressing transporters for these neurotransmitters. This inhibition was dose-dependent and indicated potential therapeutic applications for mood disorders .

Pharmacological Applications

Given its biological activity, Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane; hydrochloride is being investigated for several therapeutic applications:

  • Depression : As a potential treatment for major depressive disorder (MDD), leveraging its monoamine reuptake inhibition.
  • Anxiety Disorders : Its ability to modulate neurotransmitter levels suggests utility in treating anxiety-related conditions.
  • Neurodegenerative Diseases : Investigations into its neuroprotective effects may lead to applications in conditions like Alzheimer's disease.

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